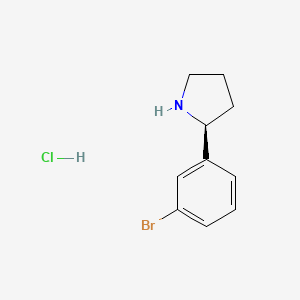

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride

Overview

Description

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13BrClN It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with (S)-pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylpyrrolidine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-bromobenzaldehyde derivatives, while reduction can produce phenylpyrrolidine derivatives.

Scientific Research Applications

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

®-2-(3-Bromophenyl)pyrrolidine hydrochloride: The enantiomer of the compound, with a different three-dimensional arrangement.

3-Bromophenylpyrrolidine: A non-chiral version of the compound without the hydrochloride salt form.

Phenylpyrrolidine derivatives: Compounds with similar structures but different substituents on the phenyl ring.

Uniqueness

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride is unique due to its chiral nature and the presence of the bromine atom, which can participate in various chemical reactions. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.

Biological Activity

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride is a compound of growing interest in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHBrClN

- CAS Number : 1391452-66-6

The compound features a brominated phenyl group attached to a pyrrolidine ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances its lipophilicity, allowing better membrane permeability and interaction with biological targets.

In studies, this compound has been shown to inhibit certain enzymes involved in microbial resistance mechanisms, making it a candidate for developing new antibacterial agents. The structural similarity to other bioactive molecules suggests that it may also act as a scaffold for drug development targeting various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against several strains of bacteria, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | >64 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 |

These results suggest that the compound may serve as a lead for developing new treatments against resistant bacterial infections.

Antiparasitic Activity

Research has also investigated the antiparasitic properties of compounds structurally related to this compound. For example, bicyclic pyrrolidines have shown promising results against Toxoplasma gondii, indicating that similar structural frameworks could yield effective antiparasitic agents through inhibition of essential enzymes like phenylalanyl tRNA synthetase (PheRS) .

Case Studies

- Antibacterial Studies : A series of experiments were conducted to evaluate the antibacterial effects of this compound against clinical isolates of MRSA. The compound exhibited significant inhibition at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel therapeutic agent.

- Antiparasitic Research : In vitro studies demonstrated that derivatives based on the pyrrolidine scaffold can inhibit the growth of Toxoplasma gondii at low concentrations. These findings point towards the scaffold's versatility in targeting different pathogens .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems:

- Absorption : The compound shows good absorption characteristics due to its lipophilic nature.

- Distribution : It achieves significant concentrations in target tissues, including the brain, which is critical for treating central nervous system infections.

- Metabolism : Further studies are needed to elucidate the metabolic pathways and potential toxicity profiles.

Properties

IUPAC Name |

(2S)-2-(3-bromophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYQYZJNUFUMJY-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391452-66-6 | |

| Record name | (2S)-2-(3-BROMOPHENYL)PYRROLIDINE HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.